molecular formula C23H27NO6 B11139124 N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-isoleucine

N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-isoleucine

Cat. No.: B11139124
M. Wt: 413.5 g/mol
InChI Key: RTMWZVZZSDUVRP-WIUDPPPLSA-N
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Description

3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID is a complex organic compound with a unique structure that includes a furochromenyl group and a pentanoic acid moiety

Preparation Methods

The synthesis of 3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the furochromenyl group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl core.

    Introduction of the propanamido group: This step involves the reaction of the furochromenyl intermediate with a suitable amine to form the propanamido derivative.

    Attachment of the pentanoic acid moiety: This final step involves the coupling of the propanamido derivative with a pentanoic acid derivative under appropriate conditions to form the final compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amido or carboxylic acid groups, using appropriate nucleophiles or electrophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

    Disruption of cellular processes: The compound could interfere with key cellular processes, such as DNA replication or protein synthesis, leading to its biological activity.

    Induction of oxidative stress: The compound may induce oxidative stress in cells, leading to cell damage or death.

Comparison with Similar Compounds

3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID can be compared with other similar compounds, such as:

The uniqueness of 3-METHYL-2-(3-{2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)PENTANOIC ACID lies in its specific structure, which combines a furochromenyl group with a pentanoic acid moiety, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

(2R,3S)-3-methyl-2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C23H27NO6/c1-6-11(2)21(22(26)27)24-20(25)8-7-15-13(4)17-9-16-12(3)14(5)29-18(16)10-19(17)30-23(15)28/h9-11,21H,6-8H2,1-5H3,(H,24,25)(H,26,27)/t11-,21+/m0/s1

InChI Key

RTMWZVZZSDUVRP-WIUDPPPLSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C

Origin of Product

United States

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